2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline
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Overview
Description
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro and Ethoxy Groups: Chlorination and ethoxylation can be achieved through nucleophilic substitution reactions using appropriate reagents like thionyl chloride and ethanol.
Formation of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and ethoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties.
6-Ethoxyquinoline: Another quinoline derivative with an ethoxy group.
3-(2-Methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline: A compound with a similar pyrazole ring structure.
Uniqueness
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-6-ethoxy-3-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-28-16-9-10-18-15(11-16)12-17(21(22)23-18)20-13-19(14-7-5-4-6-8-14)24-25(20)29(2,26)27/h4-12,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQZBHBGOAYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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